molecular formula C25H38NOP B14213490 N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine CAS No. 828936-14-7

N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine

Katalognummer: B14213490
CAS-Nummer: 828936-14-7
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: PVKBRRIGABCSQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylphosphoryl group attached to a pentan-1-amine backbone, with two butyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine typically involves the reaction of 5-bromopentan-1-amine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting intermediate is then reacted with dibutylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphoryl oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of substituted amines and amides.

Wissenschaftliche Forschungsanwendungen

N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dibutyl-5-(diphenylphosphoryl)pentan-1-amine: Unique due to the presence of both diphenylphosphoryl and dibutylamine groups.

    Pentan-1-amine: Lacks the diphenylphosphoryl group, resulting in different reactivity and applications.

    Diphenylphosphoryl chloride: Used as a reagent in the synthesis of phosphoryl compounds.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with molecular targets makes it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

828936-14-7

Molekularformel

C25H38NOP

Molekulargewicht

399.5 g/mol

IUPAC-Name

N,N-dibutyl-5-diphenylphosphorylpentan-1-amine

InChI

InChI=1S/C25H38NOP/c1-3-5-20-26(21-6-4-2)22-14-9-15-23-28(27,24-16-10-7-11-17-24)25-18-12-8-13-19-25/h7-8,10-13,16-19H,3-6,9,14-15,20-23H2,1-2H3

InChI-Schlüssel

PVKBRRIGABCSQY-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.